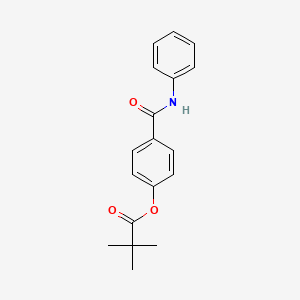
4-(Phenylcarbamoyl)phenyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylcarbamoyl)phenyl pivalate is an organic compound that belongs to the class of pivalates. Pivalates are esters derived from pivalic acid, known for their stability and resistance to hydrolysis. This compound features a phenylcarbamoyl group attached to a phenyl ring, which is further esterified with pivalic acid. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylcarbamoyl)phenyl pivalate typically involves the esterification of 4-(Phenylcarbamoyl)phenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylcarbamoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted esters or amides can be formed.
Scientific Research Applications
4-(Phenylcarbamoyl)phenyl pivalate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for alcohols.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: The stability of pivalates makes them useful in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Phenylcarbamoyl)phenyl pivalate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing pivalic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Pivalic Acid Esters: These include various esters derived from pivalic acid, such as tert-butyl pivalate and methyl pivalate.
Phenylcarbamoyl Derivatives: Compounds like 4-(Phenylcarbamoyl)phenol and 4-(Phenylcarbamoyl)benzoic acid share structural similarities.
Uniqueness: 4-(Phenylcarbamoyl)phenyl pivalate is unique due to its combined phenylcarbamoyl and pivalate groups, offering distinct chemical properties and reactivity. Its stability and resistance to hydrolysis make it particularly valuable in applications requiring robust compounds .
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLRNCINOQLXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














